In-Depth Technical Guide to 5-(4-Carboxyphenyl)nicotinic Acid
In-Depth Technical Guide to 5-(4-Carboxyphenyl)nicotinic Acid
Introduction: A Bifunctional Building Block for Advanced Materials
5-(4-Carboxyphenyl)nicotinic acid is a rigid, bifunctional organic molecule that has garnered significant interest in the fields of materials science and coordination chemistry. Structurally, it consists of a pyridine-3-carboxylic acid (nicotinic acid) core substituted at the 5-position with a 4-carboxyphenyl group. This unique arrangement of two carboxylic acid moieties with different chemical environments and a nitrogen-containing heterocyclic ring makes it an exceptional building block, often referred to as an organic linker or ligand, for the synthesis of advanced porous materials.
Its primary application lies in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2] In this context, the carboxylate groups and the pyridine nitrogen can coordinate to metal ions, forming extended, crystalline networks with well-defined pores and high surface areas. The properties of these materials can be finely tuned by the geometry of the linker, making 5-(4-Carboxyphenyl)nicotinic acid a valuable component for creating materials with applications in gas storage, separation, and heterogeneous catalysis.[2][3]
This guide provides an in-depth overview of the core chemical properties of 5-(4-Carboxyphenyl)nicotinic acid, offering a technical resource for researchers and professionals engaged in materials design and chemical synthesis.
Physicochemical and Structural Properties
The structural and electronic characteristics of 5-(4-Carboxyphenyl)nicotinic acid dictate its behavior in both synthesis and application. The presence of two aromatic rings imparts rigidity, while the two carboxylic acid groups and the pyridine nitrogen atom provide multiple coordination sites.
| Property | Value | Source |
| IUPAC Name | 5-(4-carboxyphenyl)pyridine-3-carboxylic acid | - |
| CAS Number | 597565-52-1 | [4] |
| Molecular Formula | C₁₃H₉NO₄ | [4] |
| Molecular Weight | 243.22 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and aqueous base; poorly soluble in water and nonpolar organic solvents. | [5] |
| Storage | Sealed in a dry environment, 2-8°C recommended for long-term stability. | [4] |
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// Define nodes with positions N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="1.2,-2.1!"]; C5 [label="C", pos="1.2,-0.7!"];
C6 [label="C", pos="0,-4.3!"]; C7 [label="C", pos="-1.2,-5.0!"]; C8 [label="C", pos="-1.2,-6.4!"]; C9 [label="C", pos="0,-7.1!"]; C10 [label="C", pos="1.2,-6.4!"]; C11 [label="C", pos="1.2,-5.0!"];
C12 [label="C", pos="2.6,-0.7!"]; O1 [label="O", pos="3.3,0!"]; O2 [label="O", pos="3.3,-1.4!"]; H1 [label="H", pos="4.0,0!"];
C13 [label="C", pos="0,-8.6!"]; O3 [label="O", pos="-0.7,-9.3!"]; O4 [label="O", pos="0.7,-9.3!"]; H2 [label="H", pos="-0.7,-10.0!"];
H3 [label="H", pos="-2.1,-0.2!"]; H4 [label="H", pos="-2.1,-2.6!"]; H5 [label="H", pos="2.1,-2.6!"]; H6 [label="H", pos="-2.1,-4.5!"]; H7 [label="H", pos="-2.1,-6.9!"]; H8 [label="H", pos="2.1,-6.9!"]; H9 [label="H", pos="2.1,-4.5!"];
// Define bonds N1 -- C1; N1 -- C5; C1 -- C2; C1 -- H3; C2 -- C3; C2 -- H4; C3 -- C4; C3 -- C6; C4 -- C5; C4 -- H5; C5 -- C12;
C6 -- C7; C6 -- C11; C7 -- C8; C7 -- H6; C8 -- C9; C8 -- H7; C9 -- C10; C9 -- C13; C10 -- C11; C10 -- H8; C11 -- H9;
C12 -- O1 [style=double]; C12 -- O2; O2 -- H1;
C13 -- O3 [style=double]; C13 -- O4; O4 -- H2;
// Aromatic rings edge [style=dashed]; N1 -- C2; C2 -- C4; C4 -- N1; C1 -- C3; C3 -- C5; C5 -- C1;
C6 -- C8; C8 -- C10; C10 -- C6; C7 -- C9; C9 -- C11; C11 -- C7; } Chemical structure of 5-(4-carboxyphenyl)nicotinic acid.
Synthesis and Purification
The synthesis of 5-(4-carboxyphenyl)nicotinic acid is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.[6] This powerful carbon-carbon bond-forming reaction offers high yields and excellent functional group tolerance, making it ideal for coupling the two aromatic rings of the target molecule.[7][8]
Rationale for Synthetic Strategy
The Suzuki coupling is the method of choice due to several key advantages:
-
Expertise & Causality: The reaction involves coupling an organoboron species (e.g., a boronic acid) with an organohalide.[6] For this synthesis, 5-bromonicotinic acid serves as the organohalide partner, and 4-carboxyphenylboronic acid is the organoboron partner. The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9] The base (e.g., K₃PO₄ or K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8] A mixed solvent system, such as dioxane/water or DMF, is often used to ensure the solubility of both the organic substrates and the inorganic base.[7]
-
Trustworthiness: The Suzuki reaction is a well-established, robust, and reproducible method extensively documented in chemical literature.[10] The progress of the reaction can be reliably monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
5-Bromonicotinic acid (1.0 equiv)
-
4-Carboxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 5-bromonicotinic acid (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%), to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the dioxane under reduced pressure.
-
Add water to the residue and acidify to pH ~2-3 with 2 M HCl. A precipitate should form.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid sequentially with water and a small amount of cold ethyl acetate.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield 5-(4-carboxyphenyl)nicotinic acid as a solid.
-
Synthetic Workflow Diagram
// Edges "5-Bromonicotinic Acid" -> setup [style=invis]; setup -> inert -> add_solv -> add_cat -> react; react -> cool -> acidify -> filter -> purify -> product; } Workflow for the synthesis of the target compound.
Spectroscopic and Analytical Characterization
Due to the limited availability of published spectra for this specific molecule, the following sections provide predicted data based on the analysis of its constituent functional groups and data from structurally similar compounds, such as nicotinic acid and substituted benzoic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation. The predicted spectra are complex due to the low symmetry of the molecule.
Predicted ¹H NMR (in DMSO-d₆):
-
Carboxylic Acid Protons: Two broad singlets are expected at δ > 12 ppm, corresponding to the two -COOH protons.
-
Pyridine Ring Protons:
-
The protons at positions 2, 4, and 6 of the pyridine ring are expected to appear in the δ 8.5-9.2 ppm range.[11][12] These protons are deshielded due to the electron-withdrawing effect of the ring nitrogen and the adjacent carboxyl group. They will exhibit complex splitting patterns (doublets, doublet of doublets) due to meta and para couplings.
-
-
Benzene Ring Protons:
-
The protons on the phenyl ring are expected to appear as two doublets in the δ 7.8-8.2 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring.
-
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity & Notes |
| > 12.0 | 2H, very broad s (2 x -COOH) |
| 9.0 - 9.2 | 1H, d or s (H-2 of pyridine) |
| 8.7 - 8.9 | 1H, dd (H-6 of pyridine) |
| 8.4 - 8.6 | 1H, dd (H-4 of pyridine) |
| 8.0 - 8.2 | 2H, d (Aromatic H ortho to -COOH) |
| 7.8 - 8.0 | 2H, d (Aromatic H ortho to pyridine) |
Predicted ¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbons: Two signals are expected in the δ 165-170 ppm range for the two carboxylic acid carbons.
-
Aromatic Carbons: A complex set of 9 signals is expected in the δ 120-155 ppm range, corresponding to the carbons of the pyridine and benzene rings.[13][14] The carbons attached to the nitrogen (C-2, C-6) and the carboxyl groups will be the most deshielded.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| 165 - 170 | 2C (-COOH) |
| 150 - 155 | 2C (Pyridine C-2, C-6) |
| 120 - 145 | 7C (Remaining aromatic carbons) |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the carboxylic acid groups and the aromatic rings.
| Predicted IR Data | |
| Wavenumber (cm⁻¹) | Vibration |
| 3300 - 2500 | O-H stretch (very broad, characteristic of carboxylic acid dimer)[15][16] |
| ~3100 | Aromatic C-H stretch[17] |
| 1725 - 1680 | C=O stretch (strong, sharp, from carboxylic acids)[15][18] |
| 1610 - 1580 | C=C and C=N in-ring stretches (aromatic rings)[17] |
| 1320 - 1210 | C-O stretch (coupled with O-H bend)[15] |
| 960 - 900 | O-H out-of-plane bend (broad)[15] |
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive ion mode is a suitable technique for analyzing this compound.
-
Predicted [M+H]⁺: 244.0553 m/z (for C₁₃H₉NO₄)
High-Performance Liquid Chromatography (HPLC)
Purity analysis can be performed using reverse-phase HPLC.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).[19]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the carboxylic acid groups are protonated.[20][21]
-
Detection: UV detection at a wavelength around 254 nm, where the aromatic rings will absorb strongly.
Applications in Research and Development
The primary and most explored application of 5-(4-carboxyphenyl)nicotinic acid is as a specialized organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[22][23]
Role as a Bifunctional MOF Linker
The molecule's structure is ideally suited for building complex, porous networks:
-
Connectivity: The two carboxylate groups can bridge different metal centers or clusters, while the pyridine nitrogen offers an additional coordination site. This allows for the formation of highly connected and robust frameworks.[23]
-
Functionality: The presence of both a Lewis basic pyridine site and Brønsted acidic carboxylic acid groups makes it a bifunctional linker.[2] This intrinsic functionality can be exploited to create MOFs with active sites for catalysis without the need for post-synthetic modification.
-
Structural Control: The rigidity of the linker helps in the predictable assembly of porous structures with high thermal and chemical stability.[24] The specific geometry dictates the final topology and pore environment of the MOF.
Potential in Drug Development
While less explored, the scaffold of 5-(4-carboxyphenyl)nicotinic acid is of interest to medicinal chemists. Nicotinic acid (Vitamin B3) and its derivatives are known to have various biological activities. The introduction of a carboxyphenyl group could be used to:
-
Modify pharmacokinetic properties.
-
Serve as a handle for bioconjugation.
-
Explore new interactions with biological targets as a potential positive allosteric modulator (PAM) or other therapeutic agent.[25]
Conclusion
5-(4-Carboxyphenyl)nicotinic acid is a highly functionalized and rigid molecule whose chemical properties make it a valuable tool for advanced material synthesis. Its primary role as a bifunctional linker in the construction of Metal-Organic Frameworks has been established, offering a pathway to materials with tailored porosity and catalytic activity. While its direct applications in drug development are not yet realized, its structural motifs present opportunities for future exploration in medicinal chemistry. This guide has provided a comprehensive technical overview of its synthesis, characterization, and applications, serving as a foundational resource for scientists and researchers in the field.
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Linear, symmetric, rigid, widely used in high-porosity MOFs.2,6-Naphthalenedicarboxylic Acid (NDC)
Linear, symmetric, extended aromatic system, leads to larger pore sizes.[
Bent, symmetric, can lead to different network topologies compared to linear linkers.
